Anastrozole Monoamide-d12
Description
Significance of Stable Isotope Labeling in Modern Research Paradigms
The use of stable isotope-labeled compounds has become a cornerstone of modern research, enabling scientists to track the fate of molecules in biological systems with high precision. diagnosticsworldnews.comsilantes.com This capability is crucial for elucidating metabolic pathways, understanding disease mechanisms, and developing new therapeutic agents. nih.govmetsol.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of a molecule, allowing for accurate quantification and structural analysis. diagnosticsworldnews.comnih.gov
Deuterium (B1214612) labeling, the replacement of hydrogen with its heavier isotope, offers several distinct advantages in analytical chemistry. clearsynth.comacs.org One of the most significant is its use in creating internal standards for quantitative analysis, particularly in mass spectrometry. clearsynth.comscioninstruments.com
Key Advantages of Deuterium Labeling:
Improved Accuracy in Quantitative Analysis: Deuterated internal standards are chemically almost identical to the analyte of interest but have a different mass-to-charge ratio (m/z). scioninstruments.com This allows them to be easily distinguished by a mass spectrometer. clearsynth.com By adding a known amount of the deuterated standard to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. clearsynth.comnumberanalytics.com
Compensation for Matrix Effects: Biological samples are often complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.comscioninstruments.com Because the deuterated internal standard has very similar physicochemical properties to the analyte, it is affected by the matrix in the same way. scioninstruments.com This allows for the correction of these effects, ensuring the reliability of the results. clearsynth.com
Enhanced Method Robustness: The use of deuterated internal standards makes analytical methods more robust by minimizing the impact of variables such as instrument drift and inconsistencies in sample extraction. numberanalytics.combiopharmaservices.com
However, it is important to note that deuterium-labeled compounds can sometimes exhibit different retention times or recoveries compared to their non-labeled counterparts. nih.gov
Stable isotope labeling plays a pivotal role throughout the drug development and discovery process. symeres.commusechem.com From early-stage discovery to clinical trials, these compounds provide critical information about a drug's behavior in the body. musechem.com
Key Applications:
Metabolism Studies (ADME): Stable isotopes are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.govacs.org This helps in identifying metabolites and understanding the drug's metabolic pathways. scitechnol.comnih.gov
Pharmacokinetic Analysis: Deuterated compounds are frequently used as internal standards in pharmacokinetic studies to accurately quantify the concentration of a drug and its metabolites in biological fluids over time. acanthusresearch.com
Target Validation and Engagement: Stable isotope-based biomarkers can be used to confirm that a drug is interacting with its intended target and to measure the drug's effect on specific metabolic pathways. ckisotopes.com
Toxicology Studies: By elucidating metabolic pathways, stable isotope labeling can help identify potentially toxic metabolites, contributing to the development of safer drugs. acs.orgresearchgate.net
Contextualizing Anastrozole (B1683761) Monoamide-d12 within Analytical Methodologies
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. touchoncology.comijpsonline.com It works by inhibiting the enzyme aromatase, which is responsible for the final step in estrogen synthesis. ijpsonline.com The metabolism of anastrozole is extensive, occurring primarily in the liver through N-dealkylation, hydroxylation, and glucuronidation. nih.govfda.gov The major metabolites identified in plasma and urine include triazole, anastrozole glucuronide, and hydroxyanastrozole (B15293156) glucuronide. nih.govfda.gov
Given the low therapeutic dose of anastrozole, its quantification in biological samples presents analytical challenges. ijpsonline.com Highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for accurate measurement. ijpsonline.com
Anastrozole Monoamide-d12 is the deuterium-labeled version of Anastrozole Monoamide Mononitrile, an impurity of Anastrozole. veeprho.comchemicea.com In the context of analytical methodologies, this compound serves as an ideal internal standard for the quantification of anastrozole and its metabolites in biological matrices using LC-MS/MS. ijpsonline.comcaymanchem.com Its chemical properties closely mimic those of the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. scioninstruments.comacanthusresearch.com This co-elution and similar ionization response allow for the correction of analytical variability, leading to highly accurate and reliable quantitative data. biopharmaservices.com
Table 1: Properties of Anastrozole and its Deuterated Analog
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Analysis |
|---|---|---|---|
| Anastrozole | C₁₇H₁₉N₅ | 293.37 | Analyte |
| This compound | C₁₇H₇D₁₂N₅ | 305.4 | Internal Standard |
Data sourced from caymanchem.comresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is crucial for robust and accurate bioanalytical method development and validation, ensuring the reliability of pharmacokinetic and metabolic studies of anastrozole. numberanalytics.combiopharmaservices.com
Properties
Molecular Formula |
C₁₇H₉D₁₂N₅O |
|---|---|
Molecular Weight |
323.46 |
Synonyms |
2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanamide-D12; |
Origin of Product |
United States |
Synthetic Methodologies for Anastrozole Monoamide D12
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules can be achieved through various established methodologies. The choice of strategy is often dictated by the desired position of the deuterium atoms, the stability of the target molecule under the reaction conditions, and the availability of deuterated starting materials.
Direct Use of Isotope-Containing Precursors
One of the most straightforward and common strategies for preparing deuterated compounds is to utilize starting materials that already contain the desired isotope. This approach offers excellent control over the position and number of deuterium atoms incorporated into the final molecule. For the synthesis of Anastrozole (B1683761) Monoamide-d12, a plausible route would involve the use of deuterated isobutyronitrile (B166230), (CD₃)₂CDCN, as a key precursor. This deuterated building block could then be carried through the established synthetic pathway for Anastrozole and its derivatives.
The general synthesis of Anastrozole involves the reaction of 3,5-bis(bromomethyl)toluene with isobutyronitrile. By substituting isobutyronitrile with its deuterated counterpart, the d12-labeling on the four methyl groups can be achieved early in the synthetic sequence, ensuring high isotopic incorporation in the final product.
Hydrogen/Deuterium Exchange Reactions
Hydrogen/Deuterium (H/D) exchange reactions represent another powerful tool for the introduction of deuterium. These methods involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst.
Transition metal catalysts, such as palladium, platinum, or iridium, can facilitate the exchange of C-H bonds with C-D bonds. This can be a late-stage deuteration method, where the unlabeled parent molecule is treated with a deuterium source in the presence of a suitable catalyst. The regioselectivity of this exchange is dependent on the catalyst and the substrate's electronic and steric properties. For a complex molecule like Anastrozole Monoamide, achieving selective deuteration at the desired methyl positions without affecting other parts of the molecule would be a significant challenge and would require careful optimization of the catalyst and reaction conditions.
For hydrogen atoms alpha to a carbonyl group, base- or acid-catalyzed enolization in the presence of a deuterium source like D₂O can lead to efficient H/D exchange. While Anastrozole Monoamide itself does not possess a ketone functionality that would readily undergo this type of exchange at the desired positions, this principle can be applied to synthetic intermediates. If a precursor with a suitable functional group were available, this method could be employed to introduce deuterium. However, given the structure of Anastrozole Monoamide, this is a less direct strategy for labeling the specific methyl groups.
Positional Specificity of Deuterium Labeling in Anastrozole Monoamide-d12
The designated "d12" in this compound specifies that twelve hydrogen atoms in the molecule have been replaced by deuterium. Based on the IUPAC name for the closely related Anastrozole-d12, which is α,α,α',α'-tetra(methyl-d₃)-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, the deuterium atoms in this compound are located on the four methyl groups of the two 2-cyanopropan-2-yl moieties. caymanchem.comnih.gov
This specific labeling pattern is most efficiently achieved by using a deuterated precursor, as outlined in section 2.1.1. The use of (CD₃)₂CDCN ensures that the deuterium atoms are introduced at the desired positions with high fidelity. The stability of the C-D bonds on the methyl groups throughout the subsequent reaction steps is high, making this a robust method for ensuring positional specificity.
Purity and Isotopic Enrichment Assessment of Synthesized this compound
The utility of a deuterated standard is critically dependent on its chemical and isotopic purity. Therefore, rigorous analytical characterization is essential.
Chemical Purity is typically assessed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods separate the target compound from any synthetic byproducts or starting materials. The purity is determined by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram.
Isotopic Enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. This is a critical parameter and is usually determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the molecular ions of the deuterated compound and its less-deuterated or non-deuterated counterparts. By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules with the d12 label can be quantified. The presence of ions corresponding to d11, d10, etc., can indicate incomplete deuteration or back-exchange.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the sites and extent of deuteration. In a fully deuterated methyl group (CD₃), the proton signal will be absent. The presence of residual proton signals in the regions corresponding to the methyl groups indicates incomplete deuteration. Quantitative NMR (qNMR) can be used to determine the isotopic enrichment by comparing the integral of the residual proton signals to that of a non-deuterated internal standard or a proton signal elsewhere in the molecule that is not expected to be exchanged. ¹³C NMR can also be informative, as the carbon signals of deuterated carbons show characteristic splitting patterns and shifts.
A combination of these techniques provides a comprehensive assessment of the purity and isotopic enrichment of the synthesized this compound.
| Analytical Technique | Parameter Assessed | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98% |
| Mass Spectrometry (MS) | Isotopic Enrichment (d12) | ≥99% |
| ¹H NMR Spectroscopy | Positional Purity and Isotopic Enrichment | Conforms to structure; absence of significant proton signals at labeled positions |
Advanced Bioanalytical Method Development Utilizing Anastrozole Monoamide D12
Role of Anastrozole (B1683761) Monoamide-d12 as an Internal Standard in Quantitative Analysis
Anastrozole Monoamide-d12, a stable isotope-labeled derivative of anastrozole, serves a critical function as an internal standard (IS) in the quantitative bioanalysis of anastrozole. caymanchem.com The fundamental principle behind using a stable isotope-labeled internal standard is to correct for the variability inherent in the analytical process, from sample preparation to detection. Because this compound is chemically identical to the analyte (anastrozole) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov This co-behavior allows it to compensate for matrix effects, extraction inconsistencies, and fluctuations in instrument response, thereby ensuring the accuracy and precision of the quantification of anastrozole in complex biological matrices such as plasma. nih.gov
The use of a deuterated internal standard like Anastrozole-d12 is a widely accepted and preferred practice in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. ijpsonline.comresearchgate.net It is particularly crucial for achieving high-quality data in pharmacokinetic studies and therapeutic drug monitoring, where precise and reliable measurements of drug concentrations are essential. nih.gov By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte's response to the internal standard's response is used for quantification, effectively normalizing the results and minimizing analytical error. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS has emerged as the preferred bioanalytical technique for the sensitive and selective quantification of anastrozole in biological fluids, with this compound playing an integral role as an internal standard. ijpsonline.com This powerful analytical platform combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Optimization of Chromatographic Conditions for this compound
The successful chromatographic separation of anastrozole and its internal standard, this compound, from endogenous matrix components is a prerequisite for accurate quantification.
The choice of mobile phase is critical for achieving optimal chromatographic resolution and peak shape. For the analysis of anastrozole, reversed-phase chromatography is commonly employed. nih.gov A typical mobile phase consists of a mixture of an aqueous component and an organic solvent. nih.gov
Commonly used mobile phase compositions include:
A mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) in a 60:40 (v/v) ratio. nih.gov
A gradient elution using water as mobile phase-A and acetonitrile as mobile phase-B. nih.gov
Acetonitrile and 10 mM ammonium formate (95:5, v/v). nih.gov
The selection of the stationary phase, or the column, is crucial for achieving the desired separation. For reversed-phase chromatography of anastrozole, C18 columns are frequently utilized. derpharmachemica.com
Examples of stationary phases used in the analysis of anastrozole include:
Oyster ODS-3 (100 mm×4.6 mm×3.0 μm) column. nih.gov
Inertsil ODS-3V, 250 mm x 4.6 mm i.d, 5 µm analytical column. nih.gov
Luna HILIC column. nih.gov
Mass Spectrometric Parameters for Detection and Quantification
Tandem mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of anastrozole and this compound at low concentrations in biological matrices.
Electrospray ionization (ESI) is a widely used soft ionization technique for the analysis of polar and semi-polar compounds like anastrozole. nih.gov ESI allows for the gentle transfer of ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion. The analysis is typically performed in the positive ion mode.
Data Tables
Table 1: Chromatographic Conditions for Anastrozole Analysis
| Parameter | Condition |
| Stationary Phase | Oyster ODS-3 (100 mm×4.6 mm×3.0 μm) |
| Mobile Phase | 10 mM ammonium formate and acetonitrile (60:40, v/v) |
| Flow Rate | 0.5 ml/min |
| Detection Wavelength | 215 nm |
Table 2: Mass Spectrometric Parameters for Anastrozole Analysis
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Internal Standard | Anastrozole-d12 |
Multiple Reaction Monitoring (MRM) Transitions
In quantitative bioanalysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the technique of choice for achieving high selectivity and sensitivity. This method involves monitoring a specific precursor ion to product ion transition. For the analyte and its stable isotope-labeled internal standard (SIL-IS), like this compound, distinct MRM transitions are established.
The precursor ion is typically the protonated molecule, [M+H]⁺, generated in the ion source. This ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is then selected in the third quadrupole (Q3) for detection. The use of a SIL-IS, such as this compound, is critical. It is chemically identical to the analyte, ensuring it co-elutes chromatographically and behaves similarly during ionization and fragmentation. However, due to the mass difference from the deuterium labels, it has a distinct precursor ion mass, allowing for its separate detection and use for accurate quantification.
The selection of product ions is based on their stability and abundance, which are determined by analyzing the full scan product ion spectra. For Anastrozole, characteristic product ions are generated from the fragmentation of the protonated molecule. The corresponding transitions for this compound will involve a precursor ion with a mass increased by 12 Daltons, assuming the deuterium labels are retained in the monitored fragment.
Below is a representative table of MRM transitions that would be developed for a bioanalytical method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| Anastrozole | 294.2 | 225.1 | Positive |
| This compound | 306.2 | 237.1 | Positive |
Fragmentation Patterns and Deuterium Retention
The fragmentation of Anastrozole in the collision cell of a mass spectrometer typically follows predictable pathways. The protonated molecule undergoes collision-induced dissociation (CID) to yield characteristic product ions. A primary fragmentation pathway involves the loss of the triazole group or parts of the propiononitrile side chains.
For this compound to serve as an effective internal standard, the deuterium labels must be strategically placed on the molecule in positions that are not subject to back-exchange and are retained in the fragment ion used for quantification. Typically, these labels are placed on methyl groups or other stable positions. The retention of the deuterium atoms ensures that the fragmentation behavior of the internal standard is analogous to the unlabeled analyte, a critical requirement for reliable quantification. The stability of the C-D bond compared to the C-H bond means that the fragmentation pattern is generally preserved, with the mass of the precursor ion and any fragments containing the labels shifted by the mass of the incorporated deuterium atoms. This parallel fragmentation behavior is fundamental to the principle of stable isotope dilution assays.
Sample Preparation Techniques for Biological Matrices
The accurate quantification of analytes in complex biological matrices such as plasma, serum, or urine necessitates a robust sample preparation step. The primary goals of sample preparation are to remove interfering endogenous components (e.g., proteins, phospholipids, salts), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput.
Protein Precipitation
Protein Precipitation (PPT) is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and broad applicability. researchgate.net The method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma). nih.govresearchgate.net This alters the polarity of the solvent, causing proteins to denature and precipitate out of the solution. Following centrifugation, the clear supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system or subjected to further cleanup steps like evaporation and reconstitution. While efficient at removing proteins, PPT may not effectively eliminate other interferences like phospholipids, which can lead to matrix effects.
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govgilbertodenucci.com For Anastrozole, which is a non-steroidal compound, LLE can provide a cleaner extract compared to PPT by removing more polar and non-polar interferences. nih.govresearchtrend.net A common procedure involves adjusting the pH of the plasma sample to optimize the partitioning of the analyte into an organic solvent like a mixture of diethyl ether and dichloromethane. gilbertodenucci.comnih.govresearchtrend.net After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a mobile phase-compatible solvent for analysis. gilbertodenucci.com LLE is often more selective and can result in higher analyte concentration compared to PPT. gilbertodenucci.com
Solid Phase Extraction
Solid Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can yield very clean extracts. nih.gov The method relies on the partitioning of an analyte between a solid sorbent and a liquid phase. The biological sample is loaded onto an SPE cartridge, where the analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For the analysis of drugs like Anastrozole in urine, SPE can be particularly effective. nih.gov Various sorbents can be used, including reversed-phase (e.g., C18) for non-polar compounds, or ion-exchange sorbents for charged species. The multi-step process of conditioning, loading, washing, and eluting allows for significant removal of matrix components, thereby reducing ion suppression and improving assay sensitivity and reliability. mdpi.comnih.gov
Method Validation Parameters and Regulatory Compliance
For a bioanalytical method to be used in support of regulatory submissions for drug development, it must undergo a thorough validation process. fda.gov This ensures that the method is reliable and reproducible for the intended application. nih.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that detail the required validation parameters. europa.eufda.goveuropa.eufda.gov The use of a stable isotope-labeled internal standard like this compound is a key component of a robust and compliant method.
Validation involves assessing several key performance characteristics:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous matrix components, and concomitant medications. fda.gov
Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement among a series of measurements. nih.gov These are typically evaluated at multiple concentration levels, including the Lower Limit of Quantitation (LLOQ), and within and between analytical runs. regulations.gov
Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a specified range. europa.eu The curve should be continuous and reproducible, with defined acceptance criteria for each point. nih.gov
Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. europa.eu
Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. regulations.gov
Adherence to these validation parameters ensures that the data generated are accurate and reliable for pharmacokinetic and other studies submitted to regulatory authorities. iqvia.comtandfonline.comhhs.gov
| Validation Parameter | Typical Acceptance Criteria (Chromatographic Methods) |
|---|---|
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and IS |
| Calibration Curve (r²) | ≥0.99 |
| Stability | Concentration within ±15% of nominal concentration |
Sensitivity (Limit of Detection, Limit of Quantification)
Sensitivity in a bioanalytical method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
In a validated LC-MS/MS method for anastrozole in biological samples utilizing d12-anastrozole as the internal standard, high sensitivity was achieved. The method demonstrated a Limit of Detection (LOD) of 0.5 ng/mL and a Lower Limit of Quantification (LLOQ) of 1.4 ng/mL. nih.gov This level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low. researchgate.net
| Parameter | Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.4 |
Linearity and Calibration Curve Performance
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. A calibration curve is constructed to quantify the analyte in unknown samples. For a robust bioanalytical method, a wide linear range with a high correlation coefficient is desirable.
The method employing this compound as an internal standard exhibited excellent linearity over a clinically relevant concentration range. The calibration curve was linear from 2.0 ng/mL to 200 ng/mL. nih.gov A typical regression equation for the calibration curve was y = 0.0103 + 0.0147x, which yielded a correlation coefficient (r²) of 0.9990, indicating a strong linear relationship between concentration and the measured response. nih.gov
| Parameter | Value |
|---|---|
| Calibration Range | 2.0–200 ng/mL |
| Correlation Coefficient (r²) | 0.9990 |
| Typical Calibration Function | y = 0.0103 + 0.0147x |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are critical for validating a bioanalytical method and are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
The use of d12-anastrozole ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. Validation results for the method showed inter-day accuracy between 89.1% and 109.2%. nih.gov The precision, expressed as the relative standard deviation (RSD), was found to be between 3.8% and 4.3% for inter-day assays. nih.gov For both intra- and inter-day assays, all RSD values were below 10%, which is well within the accepted limits for bioanalytical method validation and verifies the method's high precision. nih.gov
| Validation Parameter | Concentration Level | Result |
|---|---|---|
| Inter-Day Accuracy (% Bias) | Low, Medium, High QC | 89.1% – 109.2% |
| Inter-Day Precision (% RSD) | Low, Medium, High QC | 3.8% – 4.3% |
| Intra-Day Precision (% RSD) | Low, Medium, High QC | < 10% |
Matrix Effect Assessment and Compensation
The matrix effect is the alteration of ionization efficiency for an analyte due to co-eluting components from the biological sample. nih.gov This can lead to inaccurate quantification if not properly addressed. waters.com Stable isotope-labeled internal standards like this compound are the preferred tool for compensating for these effects. nih.govmedipharmsai.com Because the deuterated standard co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of their signals remains constant, leading to accurate results. waters.com
In the development of the anastrozole quantification method, the matrix effect was assessed and found to be minimal. The study reported that observed matrix effects were below 5%, demonstrating the cleanliness of the sample extraction procedure and the effectiveness of using a co-eluting stable isotope-labeled internal standard to mitigate potential interferences from the biological matrix. nih.gov
Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. Specificity is further enhanced in LC-MS/MS by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard.
To improve robustness through increased specificity and sensitivity, the method for anastrozole quantification utilized the detection of specific fragment ions. nih.gov The transition monitored for anastrozole was m/z 294.1 → 225.1, while the transition for the d12-anastrozole internal standard was m/z 306 → 237. nih.govnih.gov By monitoring these unique mass transitions, the method can selectively detect the compounds of interest without interference from other substances, ensuring the reliability of the quantitative results. nih.gov
Applications of Anastrozole Monoamide D12 in Mechanistic Drug Metabolism Research
Elucidation of Anastrozole (B1683761) Metabolic Pathways using Stable Isotope Tracers
The use of stable isotope tracers is a powerful technique for tracking the biotransformation of a drug within a biological system. By introducing a labeled compound like Anastrozole Monoamide-d12, researchers can unambiguously follow the fate of the Anastrozole molecule through complex metabolic networks. This methodology is instrumental in identifying the chemical structures of metabolites and pinpointing the enzymes responsible for their formation.
Phase I metabolism of Anastrozole primarily involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Studies utilizing human liver microsomes (HLMs) have identified hydroxyanastrozole (B15293156) as the main oxidative metabolite.
The specific CYP isoforms responsible for this hydroxylation have been identified through a combination of correlation analyses, chemical inhibition studies, and assays with recombinant enzymes. Research has demonstrated that the formation of hydroxyanastrozole is mainly catalyzed by CYP3A4. To a lesser extent, CYP3A5 and CYP2C8 also contribute to this metabolic pathway. In such studies, this compound can be used as a tracer. When co-incubated with unlabeled Anastrozole, the resulting deuterated hydroxyanastrozole can be readily detected by LC-MS/MS, confirming the metabolic pathway and aiding in structural elucidation.
| Phase I Metabolite | Primary Causal Enzymes | Minor Contributing Enzymes |
| Hydroxyanastrozole | CYP3A4 | CYP3A5, CYP2C8 |
Following Phase I reactions, or in a parallel pathway, Anastrozole and its metabolites undergo Phase II conjugation to increase their water solubility and facilitate excretion. The primary conjugation reaction for Anastrozole is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).
Two main glucuronidation pathways have been identified: the direct N-glucuronidation of the parent Anastrozole molecule and the glucuronidation of its Phase I metabolite, hydroxyanastrozole. Anastrozole glucuronide has been identified as a primary conjugated metabolite in vitro. Studies using a panel of human liver microsomes and recombinant UGTs have pinpointed UGT1A4 as the principal enzyme responsible for the direct N-glucuronidation of Anastrozole. The use of this compound allows researchers to trace the formation of the corresponding deuterated anastrozole glucuronide, confirming the activity of UGT1A4 on the drug's triazole moiety.
| Phase II Metabolite | Primary Causal Enzyme |
| Anastrozole Glucuronide | UGT1A4 |
| Hydroxyanastrozole Glucuronide | (Specific UGTs not fully detailed in sources) |
In studies measuring the plasma concentrations of Anastrozole and its metabolites, a sensitive and reliable LC-MS/MS method is required. By adding a known amount of this compound to biological samples, it serves as an internal standard. The ratio of the signal from the unlabeled metabolite to the known concentration of the labeled standard allows for precise and accurate quantification, even at very low levels. This approach is critical for determining pharmacokinetic parameters and assessing interindividual variability in drug metabolism.
In Vitro Metabolism Studies
In vitro systems are indispensable for investigating drug metabolism in a controlled environment, allowing for the characterization of metabolic pathways and the identification of enzymes without the complexities of a whole organism.
Human liver microsomes (HLMs) are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, particularly the CYP and UGT families. They are a standard model for studying Phase I and Phase II metabolism. In a typical HLM assay, the drug substrate (Anastrozole) is incubated with microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs).
To identify the specific enzyme isoform responsible for a particular metabolic reaction, researchers use recombinant enzyme systems. These systems involve expressing a single human enzyme, such as CYP3A4 or UGT1A4, in a cellular system (e.g., insect cells or bacteria) from which active enzymes can be isolated.
By incubating Anastrozole with a panel of individual recombinant CYPs or UGTs, investigators can directly measure which enzymes catalyze the formation of specific metabolites. For example, studies have shown that expressed CYP3A4 and CYP3A5 exhibit the highest activity towards Anastrozole hydroxylation, while expressed UGT1A4 shows the highest rate of anastrozole glucuronide formation. In these experiments, this compound is essential for the accurate quantification of the metabolites formed by each individual enzyme, confirming their specific roles in the drug's metabolic clearance.
Kinetic Isotope Effects in Anastrozole Metabolism
The study of kinetic isotope effects (KIEs) is a powerful tool in mechanistic drug metabolism research, providing insights into the rate-limiting steps of enzymatic reactions. This involves the use of isotopically labeled compounds, such as those where hydrogen atoms are replaced by deuterium (B1214612). While direct research on "this compound" is not available in published literature, we can infer its potential applications by examining the known metabolic pathways of anastrozole and the general principles of KIEs in reactions mediated by cytochrome P450 (CYP) enzymes.
Anastrozole is primarily metabolized in the liver through N-dealkylation, hydroxylation, and glucuronidation. researchgate.net The initial oxidative steps, N-dealkylation and hydroxylation, are predominantly carried out by the CYP3A4 enzyme, with minor contributions from CYP3A5 and CYP2C8. nih.govnih.gov The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in CYP-mediated metabolism. nih.gov By replacing a hydrogen atom with a heavier deuterium atom at a site of metabolic attack, the C-D bond becomes stronger and is broken more slowly. This can lead to a decrease in the rate of metabolism, an observable phenomenon known as a deuterium kinetic isotope effect. nih.gov
In the context of anastrozole metabolism, the use of a deuterated analog like a hypothetical "this compound" could be instrumental in elucidating the precise mechanisms of its biotransformation. For instance, if deuterium were placed on the methyl groups of the monoamide metabolite, a slower rate of N-dealkylation compared to the non-deuterated compound would suggest that the breaking of the C-H bond on the methyl group is a critical, rate-determining step in this metabolic pathway.
Detailed Research Findings
While specific studies on the kinetic isotope effects of this compound are not available, we can analyze data from studies on other compounds metabolized by CYP3A4 to illustrate the potential findings. Research on various drugs has shown that deuterium substitution at a site of N-dealkylation can lead to a measurable decrease in the rate of metabolite formation. researchgate.net
For example, a hypothetical study comparing the in vitro metabolism of anastrozole monoamide and its d12 analog using human liver microsomes could yield data similar to that presented in the illustrative table below.
| Compound | Metabolic Pathway | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Anastrozole Monoamide (H) | N-dealkylation | 150 | 2.5 |
| This compound (D) | N-dealkylation | 60 |
In this hypothetical scenario, the rate of N-dealkylation for the deuterated compound is significantly lower than that of the parent compound, resulting in a KIE of 2.5. Such a result would strongly suggest that the cleavage of the C-H bond is a key rate-limiting step in the N-dealkylation of anastrozole monoamide by CYP3A4.
Preclinical Pharmacokinetic and Disposition Studies Aided by Anastrozole Monoamide D12
Determination of Pharmacokinetic Parameters in Animal Models
The precise determination of key pharmacokinetic parameters in animal models is fundamental to predicting a drug's behavior in humans. Anastrozole-d12 is instrumental in the LC-MS/MS-based bioanalytical methods used to generate the concentration-time data required for these calculations. nih.gov In preclinical studies involving species such as dogs and rabbits, the use of a deuterated internal standard like Anastrozole-d12 ensures the reliability of measurements for parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). ajms.iqresearchgate.net
For instance, a study evaluating a novel transdermal delivery system for anastrozole (B1683761) in dogs relied on such robust analytical techniques. After application of a transdermal patch, the maximum plasma concentrations (Cmax) of anastrozole were found to be between 4.7 and 5.8 ng/mL. researchgate.net In a separate study in albino rabbits comparing an oral suspension to a transdermal formulation, the oral route resulted in a Cmax of 38 ng/mL. ajms.iq The significant difference in these parameters highlights the impact of the delivery system on the drug's pharmacokinetic profile, insights made possible by accurate quantification.
Below is a data table summarizing key pharmacokinetic parameters of anastrozole observed in different preclinical animal models.
| Species | Route of Administration | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t½) (hours) |
| Dog | Transdermal | 4.7 - 5.8 | 24 | ~315 (estimated over 72h) | ~48 |
| Rabbit | Oral Suspension | 38 | 1.5 | 368 | Not Reported |
| Rabbit | Transdermal Patch | 24.2 | 24 | 10714.58 | Not Reported |
This table is interactive and allows for sorting.
Absorption and Distribution in Preclinical Species
Understanding the absorption and distribution of anastrozole is crucial for optimizing drug delivery. Preclinical studies in various animal species provide foundational knowledge of these processes. The rate and extent of absorption are characterized by parameters like Cmax and Tmax. In rabbits, oral administration of anastrozole suspension led to rapid absorption, with a Tmax of 1.5 hours. ajms.iq In contrast, a transdermal patch applied to the same species resulted in a much slower, sustained absorption, reaching a peak concentration at 24 hours. ajms.iq
Similarly, a study in dogs using a transdermal system also demonstrated delayed absorption, with a Tmax of 24 hours. researchgate.net Anastrozole is approximately 40% bound to plasma proteins, a factor that influences its distribution throughout the body. geneesmiddeleninformatiebank.nl The pharmacokinetic data suggest that after absorption, anastrozole distributes into a volume that is consistent with its physicochemical properties. The accurate measurement of plasma concentrations over time, facilitated by the use of Anastrozole-d12 as an internal standard, is indispensable for characterizing these absorption and distribution kinetics across different species and formulations. nih.gov
Clearance and Excretion Mechanisms
The elimination of anastrozole from the body is primarily driven by hepatic metabolism, with a smaller contribution from renal excretion. fda.gov In postmenopausal women, who are the primary clinical population, approximately 85% of the drug is cleared via metabolism in the liver. fda.gov Preclinical animal models are essential for elucidating these pathways. The main metabolic processes include N-dealkylation, hydroxylation, and glucuronidation. geneesmiddeleninformatiebank.nlfda.gov These processes convert anastrozole into various metabolites, such as triazole, which is pharmacologically inactive, as well as hydroxy-anastrozole and their respective conjugates. fda.govaacrjournals.orgnih.gov Less than 10% of an anastrozole dose is typically excreted as the unchanged parent drug in the urine within 72 hours. geneesmiddeleninformatiebank.nl The mean terminal elimination half-life in humans is approximately 50 hours, and studies in animals show a similarly prolonged half-life, such as in dogs where it was nearly doubled with a transdermal system compared to oral administration expectations. nih.govresearchgate.netfda.gov
| Pathway | Description | Key Metabolites |
| Hepatic Metabolism | Primary route of elimination (~85%). Involves N-dealkylation, hydroxylation, and glucuronidation. | Triazole, Hydroxy-anastrozole, Anastrozole conjugates, Hydroxy-anastrozole conjugates |
| Renal Excretion | Minor route of elimination for the parent drug (~11%). | Unchanged Anastrozole |
This table summarizes the primary clearance and excretion pathways for anastrozole.
Bioequivalence and Comparative Pharmacokinetics in Preclinical Studies
Preclinical studies are frequently conducted to compare the pharmacokinetic profiles of different drug formulations or to assess bioequivalence. These studies are critical for the development of new delivery systems or generic versions of a drug. The use of Anastrozole-d12 as an internal standard ensures the high fidelity of the analytical data required to make accurate comparisons.
A notable preclinical study in albino rabbits compared the bioavailability of anastrozole administered via a conventional oral suspension versus a novel transdermal nano-spanlastic patch. The results showed dramatic differences in their pharmacokinetic profiles. ajms.iqresearchgate.net The oral suspension produced a higher peak concentration (Cmax: 38 ng/mL) much more quickly (Tmax: 1.5 h) compared to the transdermal patch (Cmax: 24.2 ng/mL; Tmax: 24 h). ajms.iq However, the transdermal patch provided a significantly greater total drug exposure, with an AUC over 29 times higher than that of the oral route after 120 hours, indicating more sustained and efficient delivery. ajms.iqresearchgate.net
Another study in rats compared the pharmacokinetics of anastrozole administered alone versus in combination with the cyclooxygenase-2 (COX-2) inhibitor celecoxib (B62257). The analysis revealed no significant differences in the pharmacokinetic parameters of anastrozole between the two groups, suggesting that co-administration with celecoxib is unlikely to alter its disposition. researchgate.netnih.gov
| Species | Formulation / Comparison | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Rabbit | Oral Suspension | 38 | 1.5 | 368 |
| Rabbit | Transdermal Nano-Spanlastic Patch | 24.2 | 24 | 10714.58 |
| Rat | Anastrozole Alone | No significant difference | No significant difference | No significant difference |
| Rat | Anastrozole + Celecoxib | No significant difference | No significant difference | No significant difference |
This interactive table compares pharmacokinetic parameters from preclinical studies.
Investigation of Drug-Drug Interactions in Preclinical Models
Animal models serve as an initial step in identifying and understanding potential pharmacokinetic drug-drug interactions (DDIs). nih.gov These in vivo studies, often guided by prior in vitro findings, help to assess whether the co-administration of one drug affects the absorption, distribution, metabolism, or excretion (ADME) of another. For these studies, the ability to accurately measure the concentration of the primary drug in the presence of the interacting drug is paramount. The specificity of LC-MS/MS methods, which rely on internal standards like Anastrozole-d12, is crucial for generating unambiguous data. nih.govnih.gov
In preclinical research, a study involving rats was conducted to see if the COX-2 inhibitor celecoxib would alter the pharmacokinetics of anastrozole. The results indicated that when administered together, there was no significant difference in the plasma concentration profile of anastrozole compared to when it was given alone. nih.gov This suggests a low potential for a pharmacokinetic interaction between these two compounds at the preclinical level.
Future Research Directions and Challenges in Deuterated Compound Research
Advancements in Deuterium (B1214612) Labeling Technologies
Recent years have witnessed significant progress in the methods for introducing deuterium into complex organic molecules. These advancements are moving away from harsh reaction conditions and expensive deuterium gas towards more sophisticated and selective catalytic systems. jst.go.jp
One of the most promising areas is the development of transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions. acs.org Catalysts based on iridium, ruthenium, and palladium have shown remarkable efficiency in facilitating the direct exchange of hydrogen for deuterium in a highly regioselective manner. jst.go.jpnih.govresearchgate.net For a compound like Anastrozole (B1683761) Monoamide, this would theoretically allow for the selective deuteration of specific C-H bonds, which could be instrumental in studying its metabolic fate.
Another key advancement is the growing use of C-H activation strategies. nih.govacs.orgchemrxiv.org These methods allow for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing a powerful tool for late-stage deuteration of complex molecules. This is particularly relevant for the synthesis of deuterated impurities, where a multi-step synthesis from deuterated starting materials might not be feasible.
Furthermore, the use of heavy water (D₂O) as an inexpensive and readily available deuterium source is becoming more prevalent, contributing to greener and more cost-effective labeling processes. nih.govresearchgate.net Biocatalytic methods are also emerging as a powerful tool for achieving high stereoselectivity in deuterium labeling, an aspect that is crucial for understanding the biological activity of chiral molecules. researchgate.net
| Technology | Description | Advantages | Challenges |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct exchange of H for D catalyzed by transition metals (e.g., Ir, Ru, Pd). acs.org | High selectivity, mild conditions, suitable for late-stage labeling. acs.org | Catalyst cost and sensitivity, potential for scrambling. |
| C-H Activation | Direct functionalization of C-H bonds for deuterium incorporation. acs.org | Access to previously inaccessible positions, high efficiency. chemrxiv.org | Requires specific directing groups, catalyst development is ongoing. |
| Deuterated Reagents | Use of reagents like LiAlD₄ or deuterated solvents. nih.gov | Well-established methods, predictable outcomes. | Stoichiometric waste, high cost of reagents, safety concerns. nih.govscielo.org.mx |
| Biocatalysis | Enzyme-mediated deuterium incorporation. researchgate.net | High stereo- and regioselectivity, environmentally friendly. | Limited substrate scope, enzyme stability and availability. |
Expanding the Scope of Anastrozole Monoamide-d12 Applications in Chemical Biology
The primary application of deuterated compounds in pharmaceutical research has been in pharmacokinetics, particularly in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comnih.gov The use of a deuterated version of an impurity, such as this compound, would be a novel and powerful tool in this regard.
Metabolic Probing and Pathway Elucidation:
By synthesizing this compound, researchers could use it as a tracer to study the metabolic pathways of this specific impurity. simsonpharma.comresearchgate.net The deuterium label provides a distinct mass signature that can be easily tracked using mass spectrometry. scispace.com This would allow for the unambiguous identification of any subsequent metabolites of Anastrozole Monoamide, providing a clearer picture of its biological fate.
Internal Standards for Bioanalysis:
One of the most immediate and practical applications for this compound would be its use as an internal standard for the quantitative analysis of the non-deuterated Anastrozole Monoamide impurity in biological samples. acs.org The co-elution of the deuterated standard with the analyte in chromatographic methods, coupled with their distinct mass-to-charge ratios in mass spectrometry, allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.
Investigating the Kinetic Isotope Effect (KIE):
The replacement of hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of the C-H bond, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mxnih.gov By strategically placing deuterium atoms at sites of potential metabolic attack on the Anastrozole Monoamide molecule, researchers could investigate whether this impurity is further metabolized and at what rate. A significant KIE would indicate that the deuterated position is involved in a rate-limiting metabolic step. nih.gov
| Application | Description | Potential Impact |
|---|---|---|
| Metabolic Tracer | Following the fate of the impurity in biological systems. simsonpharma.com | Elucidation of metabolic pathways and identification of downstream metabolites. |
| Internal Standard | Accurate quantification of the non-deuterated impurity in bioanalytical assays. acs.org | Improved reliability of impurity profiling and safety assessments. |
| Kinetic Isotope Effect (KIE) Studies | Investigating the metabolic stability of the impurity. nih.gov | Understanding the potential for the impurity to be further transformed in the body. |
Addressing Challenges in Stable Isotope Synthesis and Cost-Effectiveness
Despite the promising applications, the synthesis and use of deuterated compounds, especially those of pharmaceutical impurities, are not without challenges.
Synthetic Complexity and Isotopic Purity:
The synthesis of a specifically labeled compound like this compound can be complex. Achieving high levels of deuterium incorporation at the desired positions while avoiding isotopic scrambling is a significant synthetic challenge. acs.org The purification of deuterated compounds to remove any unlabeled or partially labeled counterparts can also be difficult, as their physical properties are very similar. nih.gov
Cost of Starting Materials and Catalysts:
Regulatory Considerations:
The presence and characterization of impurities in pharmaceutical products are strictly regulated. While a deuterated version of an impurity would primarily be a research tool, its use in regulatory submissions for impurity quantification would require thorough validation. synthinkchemicals.com The synthesis and characterization of such a standard would need to meet stringent quality criteria.
Q & A
Q. What are the primary applications of Anastrozole Monoamide-d12 in analytical chemistry research?
this compound is primarily used as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying non-deuterated anastrozole in biological matrices. Its applications include analytical method development, validation (e.g., precision, accuracy, and linearity assessments), and quality control (QC) during commercial drug production . The compound’s isotopic labeling minimizes matrix effects and improves quantification reliability by matching the physicochemical properties of the analyte.
Q. How does this compound function as an internal standard in pharmacokinetic studies?
As an internal standard, this compound compensates for variability in sample preparation and instrument performance. Its deuterated structure ensures near-identical retention times and ionization efficiency as the target analyte, enabling precise normalization of extraction efficiency and signal drift. Researchers must validate its stability under experimental conditions (e.g., freeze-thaw cycles, long-term storage) to ensure data reproducibility .
Q. What regulatory guidelines govern the use of this compound in bioanalytical method validation?
Compliance with the International Council for Harmonisation (ICH) Q2(R1) and U.S. Pharmacopeia (USP) guidelines is critical. Parameters such as specificity, sensitivity (lower limit of quantification, LLOQ), and robustness must be validated. For abbreviated new drug applications (ANDA), traceability to pharmacopeial standards (e.g., USP) is required, and batch-specific certificates of analysis (CoA) for isotopic purity (>99% deuterium incorporation) are mandatory .
Advanced Research Questions
Q. What methodological considerations are critical when incorporating this compound into pharmacokinetic studies?
Key considerations include:
- Isotopic Purity : Verify deuterium enrichment via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to avoid cross-contamination with non-deuterated analogs.
- Matrix Effects : Conduct post-column infusion studies to assess ion suppression/enhancement in biological samples (e.g., plasma, tissue homogenates).
- Calibration Curves : Use weighted linear regression (1/x² weighting) to address heteroscedasticity at low concentrations.
- Stability Testing : Evaluate short-term (bench-top) and long-term (-80°C storage) stability under simulated study conditions .
Q. How can researchers address discrepancies in recovery rates when using this compound as an internal standard?
Discrepancies may arise from incomplete deuterium labeling or matrix interference. Mitigation strategies include:
- Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile:ammonium formate ratios) to resolve co-eluting impurities.
- Sample Cleanup : Implement solid-phase extraction (SPE) or protein precipitation to reduce lipid/protein interference.
- Cross-Validation : Compare recovery rates across multiple analytical batches and instruments to identify systematic errors .
Q. What strategies optimize the detection sensitivity of this compound in complex biological matrices?
Sensitivity enhancement requires:
- Ion Source Tuning : Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage, source temperature) to maximize signal-to-noise ratios.
- Microsampling Techniques : Use volumetric absorptive microsampling (VAMS) to minimize matrix complexity while maintaining representative analyte distribution.
- Data Acquisition Modes : Employ multiple reaction monitoring (MRM) with optimized collision energies for selective ion fragmentation .
Methodological Frameworks for Experimental Design
Q. How can the PICO framework structure research on this compound in comparative drug studies?
- Population : Postmenopausal women with hormone receptor-positive breast cancer.
- Intervention : Quantification of anastrozole plasma levels using this compound as an internal standard.
- Comparison : Cross-validation with non-deuterated internal standards (e.g., Tamoxifen-d5).
- Outcome : Correlation between drug exposure and therapeutic efficacy in clinical trials .
Q. What statistical approaches are recommended for analyzing inter-batch variability in studies using this compound?
Use mixed-effects models to account for batch-to-batch variability in LC-MS/MS runs. ANOVA with Tukey’s post-hoc test can identify significant deviations in QC sample results. For longitudinal pharmacokinetic data, nonlinear mixed-effects modeling (NONMEM) is advised to estimate population parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
